1-Bromo-2-chloro-5-(cyclopropylmethoxy)-4-nitrobenzene
Description
Properties
IUPAC Name |
1-bromo-2-chloro-5-(cyclopropylmethoxy)-4-nitrobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrClNO3/c11-7-3-10(16-5-6-1-2-6)9(13(14)15)4-8(7)12/h3-4,6H,1-2,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRLWUGSSQMOBKC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1COC2=CC(=C(C=C2[N+](=O)[O-])Cl)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.54 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Direct Aromatic Substitution and Halogenation
This approach involves starting from a suitably substituted benzene derivative, followed by selective halogenation to introduce bromine and chlorine at specific positions.
- Starting Material: A benzene ring bearing pre-existing substituents such as nitro, methoxy, and methyl groups, which direct subsequent halogenation.
- Reagents & Conditions:
- Electrophilic halogenation using bromine or chlorine in the presence of catalysts like iron(III) chloride or iron(III) bromide.
- Temperature control is crucial to ensure regioselectivity, typically carried out at low temperatures (-10°C to 0°C) to favor substitution at desired positions.
Nucleophilic Substitution of Halogenated Intermediates
- Preparation of the Cyclopropylmethoxy Group:
- The cyclopropylmethoxy moiety can be introduced via nucleophilic substitution of a suitable halogenated precursor with cyclopropylmethanol derivatives.
- Reagents: Alkoxide bases (e.g., sodium hydride), cyclopropylmethanol, or its derivatives.
- Conditions: Reactions are often performed in aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Nitro Group Introduction
- The nitro group is generally introduced via electrophilic aromatic substitution using nitrating mixtures (concentrated nitric acid and sulfuric acid).
- Conditions: Typically at 0°C to control regioselectivity and prevent over-nitration.
Formation of the Final Compound
- The final compound is obtained through a sequence involving:
- Selective halogenation to install bromine and chlorine at specific positions.
- Methoxy substitution at the 5-position via nucleophilic aromatic substitution or methylation of phenolic intermediates.
- Introduction of the cyclopropylmethoxy group via nucleophilic substitution of a suitable halogenated precursor.
Specific Synthetic Route Example
| Step | Description | Reagents & Conditions | Yield & Notes |
|---|---|---|---|
| 1 | Nitration of benzene derivative | Conc. HNO₃ / H₂SO₄, 0°C | Selective nitration at para position |
| 2 | Halogenation to install Cl and Br | Br₂/FeBr₃, Cl₂/FeCl₃, low temperature | Regioselective halogenation guided by existing substituents |
| 3 | Nucleophilic substitution to attach cyclopropylmethoxy | Cyclopropylmethanol + NaH, DMF, reflux | High regioselectivity |
| 4 | Methylation of phenolic groups | Dimethyl sulfate or methyl iodide, base | Methylation at desired position |
| 5 | Final purification | Chromatography, recrystallization | Purity >98% |
Data Table Summarizing Key Reagents and Conditions
| Step | Reaction Type | Reagents | Solvent | Temperature | Duration | Yield (%) | Notes |
|---|---|---|---|---|---|---|---|
| 1 | Nitration | HNO₃ / H₂SO₄ | - | 0°C | 2 hours | >80 | Controlled nitration |
| 2 | Halogenation | Br₂ / FeBr₃, Cl₂ / FeCl₃ | - | -10°C to 0°C | 1-3 hours | 75-85 | Regioselective |
| 3 | Nucleophilic substitution | Cyclopropylmethanol + NaH | DMF | Reflux | 4-6 hours | 70-80 | Attaching cyclopropylmethoxy |
| 4 | Methylation | Dimethyl sulfate | Acetone or DMSO | Room temp | 2-4 hours | 85-95 | Phenolic methylation |
| 5 | Purification | Chromatography | - | - | - | N/A | Ensures high purity |
Research Findings and Optimization
Recent research emphasizes the importance of regioselectivity and minimizing side reactions:
- Halogenation: Use of Lewis acids like FeCl₃ and FeBr₃ enhances regioselectivity.
- Nucleophilic substitution: Employing strong bases such as sodium hydride improves the efficiency of attaching the cyclopropylmethoxy group.
- Reaction Conditions: Low temperatures during nitration and halogenation prevent over-substitution and poly-nitration.
A notable example from patent literature describes the use of diazotization followed by halogenation to selectively introduce halogens onto aromatic rings, which can be adapted for this compound's synthesis.
Chemical Reactions Analysis
1-Bromo-2-chloro-5-(cyclopropylmethoxy)-4-nitrobenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the bromine or chlorine atoms are replaced by other nucleophiles.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the cyclopropylmethoxy group, to form corresponding oxidized products.
Common reagents used in these reactions include sodium hydroxide, hydrogen gas, and various oxidizing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Bromo-2-chloro-5-(cyclopropylmethoxy)-4-nitrobenzene has several scientific research applications:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Pharmaceuticals: The compound’s unique structure makes it a potential candidate for drug development and medicinal chemistry research.
Materials Science: It can be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-Bromo-2-chloro-5-(cyclopropylmethoxy)-4-nitrobenzene depends on its interaction with molecular targets. The presence of multiple functional groups allows it to interact with various enzymes and receptors, potentially inhibiting or activating specific biochemical pathways. The exact molecular targets and pathways involved would require further experimental studies to elucidate.
Comparison with Similar Compounds
Substituent Variations and Structural Analogues
The following table highlights key structural and functional differences between the target compound and its analogues:
Substituent Effects on Reactivity and Stability
- Cyclopropylmethoxy vs. Methoxyethoxy :
The cyclopropylmethoxy group in the target compound introduces significant steric hindrance compared to the linear methoxyethoxy group in 1393441-69-4 . This reduces electrophilicity at the nitro group but enhances stability under acidic conditions . - Halogen Positioning :
Moving the bromine from the 1-position (as in 219817-43-3 ) to the 2-position (as in the target compound) alters resonance effects, making the nitro group more electron-withdrawing and reactive toward nucleophilic attack . - Isobutyl vs. Cyclopropylmethoxy :
The isobutyl group in 1393441-78-5 provides steric shielding similar to cyclopropylmethoxy but lacks the electron-donating oxygen atom, leading to lower solubility in polar solvents .
Research Findings and Trends
Recent studies emphasize the versatility of cyclopropylmethoxy-substituted nitrobenzenes in drug discovery. For example:
- The target compound was used to synthesize diarylbutynol derivatives via TDAE-mediated reactions, demonstrating superior yields (68%) compared to non-alkoxy analogues .
- 1-Bromo-2-chloro-5-(2-methoxyethoxy)-4-nitrobenzene showed enhanced solubility in aqueous-organic biphasic systems, making it preferable for large-scale industrial syntheses .
Biological Activity
1-Bromo-2-chloro-5-(cyclopropylmethoxy)-4-nitrobenzene (CAS No. 1400644-63-4) is a compound that has garnered interest in organic chemistry and pharmacology due to its potential biological activities. This article explores its chemical properties, synthesis, and biological effects, including case studies and relevant research findings.
This compound has the molecular formula and a molecular weight of 306.54 g/mol. The compound features a nitro group, halogen substituents, and an ether linkage, which may contribute to its biological activity.
Synthesis
The synthesis of this compound typically involves the reaction of appropriate brominated and chlorinated aromatic precursors with cyclopropylmethanol under acidic conditions. The theoretical yield of the reaction can reach up to 98% when using alcohols like methanol or ethanol as solvents in the presence of acid catalysts .
Biological Activity
The biological activity of this compound has not been extensively documented in literature; however, related compounds with similar structures have shown significant pharmacological effects.
Antitumor Activity
Research indicates that compounds containing bromine and chlorine substituents can exhibit notable antitumor properties. For instance, certain pyrazole derivatives with similar halogen substitutions have demonstrated efficacy against various cancer cell lines, including breast cancer cells (MCF-7 and MDA-MB-231) by inducing apoptosis and enhancing the effects of chemotherapeutic agents like doxorubicin .
Case Studies
- Synergistic Effects in Cancer Treatment : A study investigated the effects of combinations of pyrazole derivatives with doxorubicin in breast cancer cell lines. The results indicated that compounds with similar structural features to this compound could enhance the cytotoxic effects of standard chemotherapy agents, suggesting potential for further exploration in drug development .
- Antimicrobial Testing : A series of experiments were conducted on nitro-substituted phenolic compounds, revealing significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. The presence of halogens was noted to increase the potency of these compounds .
Q & A
Basic Research Questions
Q. What are the key steps for synthesizing 1-Bromo-2-chloro-5-(cyclopropylmethoxy)-4-nitrobenzene, and how can intermediates be verified?
- Methodological Answer : Begin with a halogenated nitrobenzene precursor (e.g., 2-chloro-5-nitrobenzene). Introduce bromine via electrophilic aromatic substitution under controlled conditions (e.g., FeBr₃ catalysis). The cyclopropylmethoxy group is then installed through nucleophilic aromatic substitution, requiring deprotonation of cyclopropylmethanol with NaH or K₂CO₃. Monitor reaction progress using TLC and confirm intermediate structures via (e.g., aromatic proton splitting patterns) and to identify substituent effects. Purity can be assessed via GC (>97% threshold) .
Q. Which spectroscopic techniques are critical for characterizing this compound, and what diagnostic signals should researchers prioritize?
- Methodological Answer :
- : Look for aromatic proton signals split by adjacent substituents (e.g., para-nitro groups cause deshielding). The cyclopropylmethoxy group will show distinct -OCH₂- protons (δ ~3.5–4.0 ppm) and cyclopropyl CH₂/CH signals (δ ~0.5–1.5 ppm).
- IR Spectroscopy : Confirm the nitro group via asymmetric and symmetric stretching vibrations (~1520 cm⁻¹ and ~1350 cm⁻¹).
- Mass Spectrometry : Validate molecular weight (e.g., [M+H]⁺ peak at m/z 336.5 for C₁₀H₈BrClNO₃). Cross-reference with databases like CRC Handbook for physical properties .
Advanced Research Questions
Q. How does the nitro group’s electron-withdrawing effect influence regioselectivity in further functionalization reactions?
- Methodological Answer : The nitro group deactivates the benzene ring, directing electrophilic substitutions to the meta position relative to itself. For example, attempts to introduce additional substituents (e.g., sulfonation or nitration) should prioritize computational modeling (DFT) to predict reactive sites. Experimental validation can involve competitive reactions with isotopic labeling or HPLC-MS to track byproduct formation .
Q. What strategies resolve contradictions in reaction yields when varying solvents or catalysts?
- Methodological Answer : Systematic solvent polarity studies (e.g., DMF vs. THF) can reveal solvation effects on transition states. For example, polar aprotic solvents may stabilize intermediates in nucleophilic substitutions. Use kinetic profiling (e.g., in situ IR or UV-Vis) to monitor reaction rates. If yields drop unexpectedly, analyze impurities via HPLC coupled with mass spectrometry to identify side reactions (e.g., dehalogenation or nitro group reduction) .
Q. How can computational chemistry predict the compound’s reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura)?
- Methodological Answer : Employ density functional theory (DFT) to calculate Mulliken charges on halogen atoms, assessing their leaving-group potential. For instance, bromine’s higher electronegativity compared to chlorine may favor oxidative addition in palladium-catalyzed couplings. Validate predictions with experimental screening (e.g., varying Pd catalysts like Pd(PPh₃)₄ vs. PdCl₂) and characterize products via coupling constants .
Safety and Handling
Q. What precautions are essential for handling and storing this compound to prevent degradation or hazards?
- Methodological Answer : Store under inert gas (N₂ or Ar) at 2–8°C to avoid hydrolysis of the cyclopropylmethoxy group. Use PPE (nitrile gloves, safety goggles) due to risks associated with brominated aromatics (e.g., skin irritation). Follow SDS guidelines for spills: neutralize with activated carbon and dispose via hazardous waste protocols. Monitor for decomposition products (e.g., NO₂ gas) using FTIR or gas detectors .
Data Contradiction Analysis
Q. How to address discrepancies in reported melting points or solubility data for this compound?
- Methodological Answer : Variability may arise from polymorphic forms or residual solvents. Recrystallize the compound from a standardized solvent system (e.g., ethanol/water) and compare DSC thermograms. Solubility contradictions can be resolved using shake-flask methods with HPLC quantification. Cross-check against CRC Handbook data for halogenated nitrobenzenes .
Experimental Design
Q. What controls are critical when optimizing the cyclopropylmethoxy group’s introduction?
- Methodological Answer : Include a negative control without the base (e.g., NaH) to confirm nucleophilic substitution. Use isotopic labeling (e.g., ) in the methoxy group to trace reaction pathways. Monitor side reactions (e.g., ring chlorination) via LC-MS and adjust stoichiometry of Cl⁻ scavengers (e.g., AgNO₃) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
